Mpro Enzymatic Potency vs. GC376
In a fluorescence resonance energy transfer (FRET)-based enzymatic assay using recombinant SARS-CoV-2 Mpro, SARS-CoV-2-IN-63 exhibited an IC50 of 78 nM, while the covalent inhibitor GC376 (a reference compound) showed an IC50 of 150 nM under identical conditions [1]. This represents a 1.9-fold higher inhibitory potency for the target compound [1].
| Evidence Dimension | Enzymatic inhibition (IC50) against Mpro |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | GC376: 150 nM |
| Quantified Difference | 1.9-fold more potent |
| Conditions | FRET-based assay, recombinant SARS-CoV-2 Mpro, 10 μM substrate, 30 min pre-incubation, pH 7.4 |
Why This Matters
Higher intrinsic potency reduces required compound mass per assay, lowering cost per data point in high-throughput screening or dose-response studies.
- [1] Zhang, L., et al. "Discovery of SARS-CoV-2 main protease inhibitors by a combination of virtual screening and biochemical assays." Journal of Medicinal Chemistry 65.8 (2022): 6123-6135. View Source
